Fluoranthene

Time-Resolved Fluorescence PAH Detection Fluorescence Lifetime

Fluoranthene's non-alternant structure delivers oxygen-insensitive fluorescence and rapid thermal quenching—critical for ISO 7981-1 HPLC analysis, LIF temperature mapping, and OLED materials research. Unlike pyrene, its 327 ns lifetime and 0.757 eV electron affinity prevent signal interference, ensuring method robustness. Procure as a neat analytical standard (≥99% purity) for traceable environmental monitoring and high-temperature combustion diagnostics.

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 76774-50-0
Cat. No. B7770525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoranthene
CAS76774-50-0
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H
InChIKeyGVEPBJHOBDJJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Virtually insoluble (0.20-0.26 mg/L) in water
Soluble in ethanol, ether, benzene, chloroform and carbon disulfide
Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity)
/Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water.
For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





Fluoranthene CAS 76774-50-0: Technical Baseline and Procurement Specifications


Fluoranthene (CAS 206-44-0, also registered under 76774-50-0) is a non-alternant polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₁₀ and a molecular weight of 202.25 g/mol . It is structurally distinct from its isomer pyrene due to a five-membered ring connecting its naphthalene and benzene units, resulting in a non-planar, rigid framework [1]. This compound is available as an analytical standard (typically neat, with a purity ≥99%) and is widely used in environmental monitoring, food safety analysis, and fluorescence-based sensing applications . Key physical properties include a melting point of 109-111 °C, a boiling point of approximately 384 °C, and poor solubility in water but good solubility in common organic solvents such as benzene and chloroform [2].

Why Generic Substitution of Fluoranthene (CAS 76774-50-0) with In-Class PAH Analogs Compromises Analytical and Optical Performance


Within the PAH class, fluoranthene cannot be substituted generically due to its unique photophysical and electronic signature, which directly impacts its performance as an analytical standard, environmental tracer, and optical material. Its non-alternant structure leads to a distinct electron affinity (0.757 eV vs. 0.532 eV for anthracene) and fluorescence lifetime (327 ns) that differs markedly from its isomer pyrene (1470 ns) [1][2]. Critically, its temperature-dependent fluorescence quantum yield decays more rapidly at elevated temperatures compared to phenanthrene and pyrene, a factor that is essential for accurate flame diagnostics and high-temperature sensing [3]. Furthermore, its fluorescence is not quenched by molecular oxygen in a diffusion-controlled process, unlike most benzofluoranthene analogs, which ensures reliable signal integrity in aerobic environments [4]. These quantified differences mean that using a different PAH without method revalidation will introduce systematic errors in quantitative analysis and invalidate comparative studies.

Fluoranthene (76774-50-0) vs. Comparator PAHs: A Quantitative Guide to Differentiating Performance and Selection


Fluoranthene vs. Pyrene: Fluorescence Lifetime and Quantum Yield Differentiation for Time-Resolved Applications

In aqueous solutions, fluoranthene exhibits a fluorescence quantum yield of 0.20 ± 0.01, which is significantly lower than that of pyrene (0.69 ± 0.06), indicating a distinct photophysical efficiency [1]. More critically, its fluorescence lifetime of 327 ns is approximately 4.5 times shorter than that of pyrene (1470 ns) when measured under identical 289 nm excitation [2]. This combination of a moderate quantum yield and a relatively short lifetime makes fluoranthene a more suitable choice for time-resolved fluorescence applications where rapid decay and minimal signal overlap are required for accurate multi-component PAH analysis.

Time-Resolved Fluorescence PAH Detection Fluorescence Lifetime

Fluoranthene vs. Anthracene: Superior Electron Affinity and Distinct Triplet State Energy for Electronic Material Design

Fluoranthene demonstrates a measured electron affinity of 0.757(2) eV, which is 42% higher than that of anthracene (0.532(3) eV) [1]. This increased electron affinity indicates a greater capacity to accept an electron and form a stable radical anion. Furthermore, its lowest energy triplet state is located at 2.321(2) eV above the singlet ground state, compared to 1.872(3) eV for anthracene [1]. The higher electron affinity and distinct triplet energy level suggest that fluoranthene-based materials may exhibit different charge injection and transport properties in organic electronic devices, such as OLEDs or organic photovoltaics, compared to anthracene-based systems.

Electron Affinity Organic Electronics Charge Transport

Fluoranthene vs. Phenanthrene and Pyrene: Temperature-Dependent Fluorescence Quantum Yield for High-Temperature Sensing

At elevated temperatures, the fluorescence quantum yield of fluoranthene decreases more rapidly than that of phenanthrene and pyrene. Between 1373 K and 2000 K, extrapolated models indicate that the fluorescence quantum yields of phenanthrene and pyrene are two orders of magnitude higher than those of fluoranthene, naphthalene, and fluorene [1]. This differential temperature sensitivity makes fluoranthene a more responsive probe for temperature-imaging diagnostics in combustion environments, where its signal attenuation provides a sensitive measure of local thermal conditions.

Laser-Induced Fluorescence High-Temperature Diagnostics Combustion Analysis

Fluoranthene vs. Benzofluoranthene Analogs: Resistance to Oxygen Quenching for Aerobic Fluorescence Assays

The first excited singlet state of fluoranthene is not quenched by molecular oxygen in a diffusion-controlled process, a behavior it shares only with benzo(b)fluoranthene among the studied benzofluoranthene analogs [1]. In contrast, the fluorescence of benzo(a), benzo(j), and benzo(k)fluoranthene is significantly quenched by oxygen [1]. This insensitivity to oxygen quenching ensures that fluoranthene's fluorescence signal remains stable and predictable in aerobic environments, making it a more reliable choice for quantitative analysis without the need for rigorous deoxygenation.

Fluorescence Quenching Analytical Method Development Oxygen Sensitivity

Fluoranthene (76774-50-0) as a Mandated Analytical Standard in ISO 7981-1:2005 for Drinking Water Analysis

The international standard ISO 7981-1:2005 specifies the determination of six selected PAHs in drinking water using high-performance thin-layer chromatography with fluorescence detection. Fluoranthene is explicitly listed as one of the six mandatory analytes, alongside benzo[b]fluoranthene, benzo[a]pyrene, benzo[k]fluoranthene, indeno[1,2,3-cd]pyrene, and benzo[ghi]perylene [1]. This regulatory inclusion mandates the use of certified fluoranthene reference standards for laboratories seeking ISO 17025 accreditation or conducting compliance testing under this method. The standard has a working range of 40 ng/L to 240 ng/L (sum of 6 PAH) [1].

Water Quality Testing Regulatory Compliance ISO Standard

Fluoranthene vs. Phenanthrene: Differential Toxicity and Environmental Persistence for Risk Assessment Studies

In a study assessing phytotoxicity, fluoranthene was found to stimulate shoot development in plant seedlings, whereas phenanthrene exhibited a clear toxic effect that decreased growth [1]. Additionally, fluoranthene has been classified by the International Agency for Research on Cancer as a Group 3 carcinogen ('not classifiable as to its carcinogenicity to humans'), while other PAHs like benzo[a]pyrene are classified as Group 1 (carcinogenic to humans) [2]. These differing toxicological profiles are critical for designing environmental risk assessments and interpreting biomonitoring data.

Environmental Toxicology Risk Assessment Ecotoxicology

Optimal Use Cases for Fluoranthene (CAS 76774-50-0) Derived from Quantitative Performance Data


Environmental Monitoring: PAH Analysis in Water and Soil by HPLC-Fluorescence

Due to its mandated inclusion in ISO 7981-1:2005 and its oxygen-insensitive fluorescence, fluoranthene is the preferred analytical standard for HPLC with fluorescence detection in drinking water and environmental sample analysis [1][2]. Its distinct retention time and fluorescence signal (λex/λem) allow for accurate quantification without interference from co-eluting PAHs, and its stability in aerobic conditions ensures method robustness.

Combustion Diagnostics: Laser-Induced Fluorescence (LIF) for Temperature Imaging

Fluoranthene's rapid decrease in fluorescence quantum yield with increasing temperature (two orders of magnitude lower than pyrene at 1373-2000 K) makes it an excellent tracer for LIF-based temperature mapping in flames and high-temperature gas flows [3]. Its sensitivity to thermal quenching provides high contrast and spatial resolution in combustion research.

Organic Electronics Research: N-Type Semiconductor and Electron-Transport Material Development

With an electron affinity of 0.757 eV—42% higher than anthracene—and a distinct triplet state energy of 2.321 eV, fluoranthene is a valuable building block for designing electron-transporting materials in OLEDs and organic photovoltaics [4]. Its non-alternant structure also provides a unique platform for tuning optoelectronic properties via substitution.

Time-Resolved Fluorescence Spectroscopy: Multi-Component PAH Analysis

Fluoranthene's fluorescence lifetime of 327 ns, which is 4.5 times shorter than that of pyrene (1470 ns), enables effective spectral deconvolution in time-resolved fluorescence assays [5]. This property is particularly useful for analyzing complex environmental or biological samples containing multiple PAHs, where lifetime discrimination improves analytical accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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